Product packaging for 1-beta-D-Glucopyranosyl-1H-indole(Cat. No.:)

1-beta-D-Glucopyranosyl-1H-indole

Cat. No.: B1245451
M. Wt: 279.29 g/mol
InChI Key: HYLACZDFUVNNIQ-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glucosidic Linkages in Indole-Based Natural Products and Synthetic Analogs

The attachment of a glucose unit to an indole (B1671886) core, forming a glucosidic linkage, is a critical structural feature that profoundly impacts the properties of the resulting molecule. This glycosylation can alter the pharmacokinetic and pharmacodynamic profile of the indole derivative. In many natural products, the sugar moiety serves as a protecting group or can be involved in specific interactions with biological targets. wikipedia.org The stereochemistry of the glucosidic bond, whether α or β, is also crucial for biological recognition and activity. Synthetic chemists often utilize glucosidic linkages to create novel analogs of natural products with enhanced or modified biological activities. nih.govnih.gov

Classification of Indole Glycosides: Emphasis on N-Glucosides (e.g., 1-beta-D-Glucopyranosyl-1H-indole) vs. O- and C-Glycosides

Indole glycosides are primarily classified based on the atom of the indole ring to which the sugar is attached. This classification gives rise to three main types: N-glycosides, O-glycosides, and C-glycosides. jiwaji.edu

N-Glycosides: In these compounds, the sugar is linked to the nitrogen atom of the indole ring. A prime example is This compound , where the glucose molecule is attached to the N1 position of the indole. nih.govresearchgate.net

O-Glycosides: Here, the glycosidic bond is formed with a hydroxyl group on the indole ring. Substituted indole-O-glucosides have been a subject of interest in medicinal chemistry. google.com

C-Glycosides: This class features a direct carbon-carbon bond between the sugar and the indole ring. The synthesis of these compounds can be challenging but offers access to structurally unique and often biologically potent molecules. acs.orgacs.org

The distinction between these linkage types is fundamental as it dictates the chemical stability and three-dimensional structure of the molecule, which in turn influences its biological function.

Historical Context of Research on Indole-N-Glycosides

Research into indole alkaloids, a broad class that includes indole glycosides, has a long history, with many compounds being used in traditional medicine for centuries. nih.gov The study of specific indole-N-glucosides has evolved with advancements in analytical and synthetic chemistry. Early research often focused on the isolation and structural elucidation of naturally occurring compounds. More recently, the focus has shifted towards the synthesis of novel derivatives and the investigation of their biological activities, such as their potential as enzyme inhibitors. nih.gov The development of new synthetic methodologies has been crucial in enabling the preparation of a wider range of indole-N-glucosides for biological evaluation.

Current Research Landscape and Academic Gaps for this compound

The current research landscape for this compound and related N-glucosides is active and multifaceted. Studies have explored their synthesis and potential as inhibitors of enzymes like sodium-dependent glucose co-transporter 2 (SGLT2). nih.gov For instance, a series of N-glucosyl indole derivatives were designed and synthesized to evaluate their inhibitory activity against human SGLT2. nih.gov

However, there remain significant academic gaps. While some biological activities have been explored, a comprehensive understanding of the full therapeutic potential of this compound is lacking. Further research is needed to:

Elucidate the detailed mechanism of action of its observed biological effects.

Explore a broader range of potential biological targets.

Investigate its metabolic fate and pharmacokinetic profile in more detail.

Develop more efficient and stereoselective synthetic routes to facilitate the production of analogs for structure-activity relationship (SAR) studies.

Addressing these gaps will be crucial for fully harnessing the potential of this intriguing class of indole glycosides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO5 B1245451 1-beta-D-Glucopyranosyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol

InChI

InChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10-,11-,12+,13-,14-/m1/s1

InChI Key

HYLACZDFUVNNIQ-RKQHYHRCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Computational and Theoretical Investigations of 1 Beta D Glucopyranosyl 1h Indole

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are instrumental in predicting how a ligand, such as 1-beta-D-glucopyranosyl-1H-indole, might interact with a biological target. These techniques are foundational in drug discovery and molecular biology for estimating the strength and nature of non-covalent binding.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field.

For this compound, docking studies can predict its binding mode by leveraging the distinct chemical nature of its two constituent moieties. The indole (B1671886) ring, being hydrophobic and aromatic, is predicted to engage in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues in a receptor's binding pocket. nih.govresearchgate.net The glucopyranosyl group, rich in hydroxyl groups, is expected to form a network of specific hydrogen bonds with polar residues.

The binding affinity, often expressed as a docking score (in kcal/mol), quantifies the stability of the predicted protein-ligand complex. A more negative score typically indicates a stronger, more favorable binding interaction. Based on studies of similar indole-based inhibitors, the predicted binding affinity for this compound would depend on the specific target but is expected to be significant due to the potential for multiple favorable interactions. geneseo.eduhealthinformaticsjournal.com

Table 1: Predicted Interactions and Binding Affinity for this compound with a Hypothetical Receptor
Ligand MoietyPredicted Interaction TypePotential Interacting ResiduesEstimated Contribution to Binding Affinity
Indole Ringπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)High
Indole RingHydrophobicLeucine (Leu), Isoleucine (Ile), Valine (Val)Moderate
Glucopyranosyl HydroxylsHydrogen BondingAspartic Acid (Asp), Glutamic Acid (Glu), Asparagine (Asn), Arginine (Arg)High
Glucopyranosyl Ringvan der WaalsGlycine (Gly), Alanine (Ala)Moderate

Glycogen phosphorylase (GP) is a well-established target for inhibitors in the context of type 2 diabetes management. nih.gov The enzyme has several binding sites, including the catalytic, allosteric, and inhibitor sites, which have been targeted by glucose analogues and other small molecules. mdpi.com

When this compound is docked into the inhibitor site of glycogen phosphorylase, the glucopyranosyl moiety is expected to mimic the binding of natural substrates or other glucose-based inhibitors. It would likely form key hydrogen bonds with residues such as Arg, Asn, and Lys. The indole group would occupy an adjacent hydrophobic pocket, potentially forming van der Waals and aromatic interactions that enhance binding affinity and confer specificity compared to simple glucose derivatives. geneseo.eduhealthinformaticsjournal.com Computational analysis of the docked complex allows for the visualization of these interactions, providing a structural hypothesis for the molecule's potential inhibitory activity.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure and related properties of molecules from first principles.

Conformational analysis is critical for flexible molecules like glycosides, as their biological activity is dependent on the three-dimensional shape they adopt. DFT calculations can be used to determine the geometries of various possible conformers (e.g., different orientations of the indole ring relative to the sugar) and their relative energies. nih.gov Functionals like B3LYP combined with basis sets such as 6-31G(d) are commonly employed for geometry optimization. niscpr.res.in Such studies often reveal a few low-energy conformers that represent the most populated states of the molecule in a given environment (e.g., in the gas phase or in a solvent model). nih.govmdpi.com

DFT is also a powerful tool for predicting NMR parameters. nih.gov After geometry optimization, the magnetic shielding tensors for each nucleus can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS). This approach can predict ¹H and ¹³C NMR spectra that are often in close agreement with experimental data, aiding in structure verification and assignment of complex spectra. nih.gov The accuracy of DFT-predicted ¹H shifts typically falls within a mean absolute error of 0.2–0.4 ppm. nih.gov

Table 2: Hypothetical DFT-Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Protons in this compound
ProtonPredicted δ (ppm) [DFT/B3LYP/6-31G(d)]Hypothetical Experimental δ (ppm)Difference (ppm)
H-1' (Anomeric)5.655.50+0.15
H-2 (Indole)6.706.62+0.08
H-3 (Indole)7.257.18+0.07
H-7 (Indole)7.807.71+0.09

Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. Since this compound is chiral, its ECD spectrum will exhibit characteristic positive or negative Cotton effects. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting these spectra. researchgate.netunipi.it

The computational protocol involves several steps:

A thorough conformational search to identify all low-energy conformers.

Geometry optimization of each conformer using DFT.

Calculation of the electronic transitions and rotational strengths for each conformer using TD-DFT.

Generation of a Boltzmann-averaged ECD spectrum based on the relative energies (populations) of the conformers. nih.gov

This predicted spectrum can then be compared to an experimentally measured one. A match between the signs and shapes of the Cotton effects allows for the unambiguous assignment of the molecule's absolute stereochemistry. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

While docking and DFT provide static pictures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and the stability of intermolecular interactions.

An MD simulation of this compound, either free in solution or bound to a receptor like glycogen phosphorylase, can provide several key insights. mdpi.com For the free ligand, simulations can map its conformational landscape, revealing the different shapes it samples and the transitions between them. Techniques like replica-exchange molecular dynamics (REMD) can be used to enhance the sampling of glycan conformations. nih.gov

When simulating the protein-ligand complex, MD can be used to:

Assess Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time indicates the stability of the binding pose obtained from docking. A stable RMSD suggests a persistent binding mode. nih.gov

Analyze Dynamic Interactions: MD reveals the dynamics of hydrogen bonds and other interactions, showing which are stable and which are transient.

Explore Conformational Changes: The simulation can show how the ligand and protein adapt to each other's presence, revealing induced-fit effects that are not captured by rigid docking. nih.gov

These simulations, typically run for hundreds of nanoseconds, provide a more realistic and dynamic understanding of the molecular recognition process. mdpi.comfrontiersin.org

Table 3: Key Metrics from a Hypothetical 200 ns MD Simulation of the this compound-GP Complex
MetricDescriptionHypothetical ResultInterpretation
Ligand RMSDRoot-Mean-Square Deviation of ligand heavy atoms from the initial docked pose.1.5 ± 0.3 ÅThe ligand remains stably bound in the predicted binding pocket.
Protein Cα RMSDRoot-Mean-Square Deviation of protein alpha-carbons.2.1 ± 0.4 ÅThe overall protein structure is stable during the simulation.
Hydrogen BondsAverage number of hydrogen bonds between ligand and protein.4.2 ± 1.1A strong and consistent hydrogen bond network stabilizes the complex.
Binding Free Energy (MM/GBSA)Estimated free energy of binding from simulation snapshots.-45.5 kcal/molStrong predicted binding affinity, consistent with a potent inhibitor. nih.gov

In Silico Screening and Design of Novel Indole-N-Glucoside Analogs

Computational methods are integral to modern drug discovery, providing a cost-effective and efficient means to screen vast libraries of virtual compounds and design novel molecules with desired therapeutic properties. msjonline.orgnih.gov In silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, are particularly valuable in the rational design of analogs of natural products like this compound. nih.govnih.gov These approaches allow researchers to predict how structural modifications to the indole or glucopyranosyl moieties will affect the compound's interaction with biological targets, thereby guiding synthetic efforts toward more potent and selective agents.

Molecular Docking Simulations:

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. mdpi.comnih.gov This method has been instrumental in designing novel N-glycoside derivatives of indole-containing scaffolds for various therapeutic applications.

In one study focused on developing potential antiproliferative agents, researchers designed and synthesized N-glycosylated derivatives of 3,3′-diindolylmethanes (DIM). rsc.org Computer docking simulations were performed to understand the interaction of the most effective N-glycosylated derivative, compound 7d, with the 78 kDa glucose-regulated protein (GRP78), a key pro-survival protein in cancer cells. The simulation revealed a complex network of interactions stabilizing the compound within the protein's binding site. rsc.org

Key interactions included multiple hydrogen bonds with critical amino acid residues. rsc.org Furthermore, the presence of a bromide substituent on the indole ring was found to facilitate a potential halogen bond with a nearby lysine residue, which may contribute additional stability to the ligand-protein complex. rsc.org

Table 1: Molecular Docking Interactions of Compound 7d with GRP78 rsc.org
Interaction TypeInteracting Residue/MoleculeNumber of Interactions
Hydrogen BondAsp782
Hydrogen BondArg2902
Hydrogen BondArg3671
Water Mediated H-bondNot Specified1
Halogen BondLys2941 (Potential)

Similarly, in silico screening of other glycoside analogs has demonstrated the power of this approach. For instance, molecular docking studies of novel galactopyranoside esters against the fungal enzyme sterol 14α-demethylase identified compounds with higher docking scores than the native ligand, indicating potentially superior binding affinity. mdpi.com These findings underscore how computational screening can prioritize candidates for synthesis and experimental testing. nih.govmdpi.com

Table 2: Comparative Docking Scores of Galactopyranoside Esters against Sterol 14α-demethylase mdpi.com
CompoundXP Docking Score (kcal/mol)
Compound 8-10.551
Compound 12-10.532
VNI (Native Ligand)-10.249

The design of indole-N-glucoside analogs as α-glucosidase inhibitors for diabetes management is another area where molecular docking has proven useful. nih.gov Docking studies on tetracyclic oxindole derivatives revealed that hydrogen bonds with specific residues, such as Thr681 and Arg676, are crucial for the optimal binding of these inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR analysis is a computational methodology that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. msjonline.org By identifying the physicochemical properties that correlate with potency, QSAR models can predict the activity of unsynthesized analogs and guide the design of more effective molecules. msjonline.orgmdpi.com

For instance, 3-Dimensional QSAR (3D-QSAR) studies have been performed on a series of indole analogues to understand their inhibitory activity against human non-pancreatic secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. msjonline.org These models help rationalize the impact of different substituents on the indole core. msjonline.org In one such study, a designed indole analogue, compound (12), not only showed a high binding affinity in docking simulations (MolDock score of -183.162 kcal/mol) but also had a high predicted inhibitory activity (pIC50 value of 7.454) from the QSAR analysis. msjonline.org The combination of QSAR and docking provides a powerful dual approach to virtual screening and lead optimization. nih.govnih.gov

Table 3: Computational Data for a Designed Indole Analogue against sPLA2 msjonline.org
CompoundParameterValue
Compound (12)MolDock Score (kcal/mol)-183.162
Predicted pIC507.454

The insights gained from these computational and theoretical investigations are crucial for the strategic design of novel indole-N-glucoside analogs. By predicting molecular interactions and structure-activity relationships, researchers can focus on synthesizing compounds with a higher probability of success, accelerating the discovery of new therapeutic agents for a range of diseases, including cancer and diabetes. rsc.orgnih.gov

Comparative Analysis and Structure Activity Relationship Sar Studies of Indole N Glucosides

Impact of Glucosidic Linkage Type (N- vs. O- vs. C-) on Biological Activity and Interaction Profiles

N-Glucosides: In 1-beta-D-Glucopyranosyl-1H-indole, the anomeric carbon of the glucose molecule is directly attached to the nitrogen atom of the indole (B1671886) ring. This N-glycosidic bond is a key feature of nucleosides and various secondary metabolites. Generally, N-glycosides can participate in hydrogen bonding interactions through the N-H group of the indole ring, which can be crucial for molecular recognition by biological targets d-nb.infonih.gov. The stability of the N-glycosidic bond can vary depending on the electronic properties of the aglycone and the surrounding physiological environment. In some biological systems, N-glucosides of certain compounds, like cytokinins, have been considered relatively stable and, in some cases, inactive forms of the parent molecule, though recent research suggests they may have specific physiological effects mdpi.comresearchgate.net.

C-Glucosides: C-glycosides feature a direct carbon-carbon bond between the sugar and the aglycone. This bond is significantly more resistant to enzymatic and chemical cleavage, leading to enhanced metabolic stability and often improved pharmacokinetic profiles researchgate.netnih.govacs.org. This stability means that the biological activity observed is more likely attributable to the intact glycoconjugate rather than the released aglycone. Natural indole C-glycosides, such as indole-C-mannopyranosides, have been isolated and characterized, showcasing the natural occurrence of this linkage type within this compound class nih.gov. Comparative studies on flavonoids have shown that C-glycosides can exhibit different antioxidant capacities and metabolic fates compared to their O-glycoside counterparts, highlighting the profound impact of the linkage type on biological properties researchgate.netnih.gov.

Linkage TypeBondRelative StabilityBiological Implications
N-Glucosidic Indole-N-C1-GlucoseModerateCan be involved in specific recognition; stability can be context-dependent.
O-Glucosidic Indole-O-C1-GlucoseLowerSusceptible to hydrolysis, potentially acting as a pro-drug.
C-Glucosidic Indole-C-C1-GlucoseHigherMetabolically stable, activity likely from the intact molecule.

Influence of Substituents on the Indole Ring on Molecular Recognition and Bioactivity

The indole nitrogen and the aromatic rings can participate in various non-covalent interactions, including hydrogen bonding and π-stacking with aromatic residues of proteins d-nb.infonih.gov. The introduction of substituents can modulate these interactions. For instance, studies on synthetic receptors designed to mimic protein-carbohydrate interactions have shown that indole units can effectively bind to carbohydrates through a combination of hydrogen bonding and CH-π interactions d-nb.infonih.gov. In these model systems, the presence and positioning of recognition units significantly impact binding affinity and selectivity d-nb.info.

In the context of specific biological targets, structure-activity relationship (SAR) studies of various indole derivatives have provided valuable insights. For example, in the development of α-glucosidase inhibitors, substitutions on the indole ring have been shown to be critical for inhibitory potency researchgate.net. Similarly, for other therapeutic targets, the presence of specific functional groups at defined positions on the indole nucleus can lead to enhanced activity and selectivity mdpi.comchula.ac.th. While specific SAR studies on a wide range of substituted this compound analogs are not extensively documented in the public domain, the general principles derived from other indole-based bioactive molecules suggest that modifications to the indole ring would be a key strategy for optimizing the biological profile of indole-N-glucosides.

Substitution PositionPotential Impact on BioactivityExample from Indole Derivatives
N1-Position Can alter steric hindrance and hydrogen bonding capacity.In some anticancer agents, an unsubstituted N-H is crucial for activity.
C2-Position Can influence π-stacking interactions and provide points for further functionalization.Substituents at C2 can modulate antiviral activity.
C3-Position A common site for substitution, can significantly impact biological activity.Many bioactive natural products have substitutions at this position.
Benzene Ring (C4-C7) Affects lipophilicity, electronic properties, and potential for specific interactions.Halogen or methoxy groups can enhance binding to certain enzymes.

Conformational Flexibility of the Glucopyranosyl Moiety and its Role in Binding

The three-dimensional structure of the glucopyranosyl moiety and its conformational flexibility are critical determinants of the binding affinity and specificity of indole-N-glucosides to their biological targets. The glucose unit is not static and can adopt various conformations, with the chair conformations (¹C₄ and ⁴C₁) being the most stable. The relative orientation of the hydroxyl groups on the glucose ring plays a crucial role in establishing specific hydrogen bonding networks with receptor binding sites.

The concept of "induced fit" suggests that both the ligand and the protein can undergo conformational changes upon binding to achieve a more stable complex mdpi.comnih.gov. Therefore, the inherent flexibility of the glucopyranosyl moiety can allow it to adapt to the topology of a binding pocket. Conversely, "conformational selection" posits that a receptor may selectively bind to a specific pre-existing conformation of the ligand mdpi.com. In either case, understanding the preferred conformations of the glucopyranosyl part of an indole-N-glucoside in solution and in the bound state is essential for rational drug design.

NMR spectroscopic techniques, in conjunction with molecular modeling, are powerful tools for studying the solution-state conformations of glycosides nih.govmdpi.com. Studies on glycosylpeptides have shown that the attachment of a sugar moiety can influence the conformation of the peptide backbone, leading to altered biological activity nih.gov. While specific conformational analyses of this compound are not widely available, the principles derived from other glycosides are applicable. The conformational entropy, which is a measure of the conformational flexibility, can also significantly contribute to the binding affinity of a ligand to its receptor nih.govbiorxiv.orgbiorxiv.org. A molecule that is pre-organized in a bioactive conformation may have a lower entropic penalty upon binding, leading to higher affinity.

Emerging Research Avenues and Methodological Advancements for Indole Glycosides

Recent years have witnessed a surge of interest in indole (B1671886) glycosides, driven by their diverse biological activities and therapeutic potential. This has spurred the development of innovative research methods and the exploration of new scientific frontiers. This section delves into emerging research avenues and methodological advancements that are shaping the future of indole glycoside research, with a focus on 1-beta-D-Glucopyranosyl-1H-indole and related compounds.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 1-beta-D-Glucopyranosyl-1H-indole with high purity and yield?

  • Answer : Synthesis should follow stepwise glycosylation protocols using protected glucose derivatives and indole precursors. Critical steps include optimizing reaction temperature (e.g., 40–60°C for glycosidic bond formation) and using catalysts like BF₃·Et₂O. Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) is essential. Characterization requires NMR (¹H, ¹³C, HSQC) and HPLC-MS to confirm stereochemistry and purity . Solubility challenges in organic solvents (e.g., dichloromethane) necessitate co-solvents like DMSO/water mixtures .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and how should data be interpreted?

  • Answer : Use ¹H NMR to identify anomeric protons (δ 4.8–5.2 ppm, doublet with J = 7–8 Hz for β-linkage) and ¹³C NMR for glycosidic carbon signals (δ 100–105 ppm). HSQC and HMBC correlations confirm connectivity between glucose and indole moieties. IR spectroscopy (e.g., O-H stretch at 3400 cm⁻¹) and HPLC retention times (C18 column, 1 mL/min flow rate) validate purity and identity . Compare data with PubChem or DSSTox entries for cross-verification .

Q. How should researchers address low solubility of this compound in biological assays?

  • Answer : Pre-dissolve in DMSO (≤5% v/v) and dilute in PBS or cell culture media. For in vivo studies, use cyclodextrin-based encapsulation to enhance bioavailability. Dynamic light scattering (DLS) can monitor aggregation. Include solubility controls to rule out solvent interference in bioactivity results .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported bioactivity data for this compound?

  • Answer : Conduct dose-response studies (e.g., 0.1–100 µM) with standardized cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin). Use ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. Address batch-to-batch variability by characterizing each synthesis lot via LC-MS and reporting purity thresholds (≥95%) .

Q. What strategies minimize interference from indole derivatives in quantifying this compound in complex matrices?

  • Answer : Develop a UPLC-MS/MS method with MRM transitions specific to the molecular ion (e.g., m/z 306 → 163 for glucose-indole cleavage). Validate selectivity using spiked matrices (plasma, plant extracts) and assess recovery rates (70–130%). Include isotopically labeled internal standards (e.g., ¹³C-glucose analogs) to correct for matrix effects .

Q. How can computational modeling guide the optimization of this compound for targeted drug delivery?

  • Answer : Perform molecular docking (AutoDock Vina) to predict binding affinity for β-glucosidase or cancer biomarkers (e.g., EGFR). Use MD simulations (GROMACS) to assess stability in lipid bilayers. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD values) .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant). For bioactivity studies, include triplicate technical and biological replicates, and report mean ± SEM .
  • Data Analysis : Use PCA (principal component analysis) to identify outliers in spectral datasets. For contradictory results, apply Bayesian meta-analysis to weigh evidence from prior studies .

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1-beta-D-Glucopyranosyl-1H-indole
Reactant of Route 2
1-beta-D-Glucopyranosyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.